8-Cyclopentyl-1,3-dipropylxanthine
Overview
Description
8-Cyclopentyl-1,3-dipropylxanthine is a chemical compound known for its role as a potent and selective antagonist for the adenosine A1 receptor . This compound has been extensively studied for its pharmacological properties and its potential therapeutic applications. It is a xanthine derivative and has been used in various scientific research studies to understand the function of adenosine receptors in biological systems .
Mechanism of Action
Target of Action
The primary target of DPCPX is the A1 adenosine receptor . This receptor is part of a group of adenosine G protein-coupled receptors (GPCRs), which are implicated in various physiological processes such as sleep promotion and breathing .
Mode of Action
DPCPX acts as a potent and selective antagonist for the A1 adenosine receptor . It competitively antagonizes both the inhibition of adenylate cyclase activity via A1 adenosine receptors and the stimulation via A2 adenosine receptors . The K1-values of this antagonism were 0.45 nM at the A1 receptor of rat fat cells, and 330 nM at the A2 receptor of human platelets, giving a more than 700-fold A1-selectivity .
Biochemical Pathways
The antagonistic action of DPCPX on the A1 adenosine receptor affects the adenylate cyclase pathway . By inhibiting the action of adenosine on its A1 receptor, DPCPX prevents the decrease in cyclic adenosine monophosphate (cAMP) levels, thereby influencing various downstream effects related to cAMP signaling.
Pharmacokinetics
It’s solubility in dmso (>10 mg/ml), ethanol (4 mg/ml), and 01 M NaOH (2 mg/mL) suggests that it may have good bioavailability .
Result of Action
The antagonistic action of DPCPX on the A1 adenosine receptor has several effects. For instance, it has been shown to produce significant increases in urine flow, and the excretion rate and fractional excretion of both sodium in anaesthetized rats . Additionally, DPCPX has been found to possess anti-cancer functionality, inducing apoptosis in breast cancer cells and favoring mRNA expression of caspases .
Biochemical Analysis
Biochemical Properties
8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) is known to interact with the adenosine A1 receptor . It competitively antagonizes both the inhibition of adenylate cyclase activity via A1 adenosine receptors and the stimulation via A2 adenosine receptors .
Cellular Effects
This compound (DPCPX) has been shown to have significant effects on various types of cells. For instance, it has been used as an adenosine receptor (A1AR) antagonist in macrophages and human umbilical vein endothelial cells (HUVECs) . It has also been used as an A1AR antagonist in MCF-7 breast cancer cell line to test its anti-cancer effect .
Molecular Mechanism
At the molecular level, this compound (DPCPX) exerts its effects by binding to the adenosine A1 receptor, thereby inhibiting the receptor’s activity . This binding interaction leads to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
It is known that DPCPX possesses anti-cancer functionality and induces apoptosis in breast cancer cells .
Metabolic Pathways
This compound (DPCPX) is involved in the adenosine receptor metabolic pathway . It interacts with the adenosine A1 receptor, which plays a crucial role in this pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Cyclopentyl-1,3-dipropylxanthine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which include xanthine derivatives and cyclopentyl groups.
Cyclization: The cyclopentyl group is introduced into the xanthine structure through a cyclization reaction. This step requires specific reaction conditions, including the use of catalysts and solvents to facilitate the cyclization process.
Propylation: The introduction of propyl groups at the 1 and 3 positions of the xanthine ring is achieved through a propylation reaction. This step involves the use of propyl halides and appropriate bases to ensure the selective substitution at the desired positions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Industrial methods may also include additional steps for quality control and standardization to ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
8-Cyclopentyl-1,3-dipropylxanthine undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized derivatives.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, leading to reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and conditions
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Substitution Reagents: Halides and bases are commonly used in substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated forms of the compound .
Scientific Research Applications
8-Cyclopentyl-1,3-dipropylxanthine has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1,3-Dipropyl-8-cyclopentylxanthine: Another xanthine derivative with similar properties but different substitution patterns.
8-Cyclopentyl-1,3-dimethylxanthine: A compound with similar cyclopentyl substitution but different alkyl groups at the 1 and 3 positions.
8-Cyclopentyl-1,3-diethylxanthine: Similar structure with ethyl groups instead of propyl groups
Uniqueness
8-Cyclopentyl-1,3-dipropylxanthine is unique due to its high selectivity for the adenosine A1 receptor and its potent antagonistic effects. This selectivity makes it a valuable tool in research and potential therapeutic applications, distinguishing it from other xanthine derivatives .
Properties
IUPAC Name |
8-cyclopentyl-1,3-dipropyl-7H-purine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c1-3-9-19-14-12(15(21)20(10-4-2)16(19)22)17-13(18-14)11-7-5-6-8-11/h11H,3-10H2,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBDFADSZUINTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50144706 | |
Record name | 1,3-Dipropyl-8-cyclopentylxanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50144706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855876 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
102146-07-6 | |
Record name | DPCPX | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102146-07-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dipropyl-8-cyclopentylxanthine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102146076 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-cyclopentyl-1,3-dipropylxanthine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12946 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1,3-Dipropyl-8-cyclopentylxanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50144706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Cyclopentyl-1,3-dipropylxanthine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 8-CYCLOPENTYL-1,3-DIPROPYLXANTHINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PTP4FOI9E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.